molecular formula C13H15N3OS B295898 N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yl)benzamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yl)benzamide

Cat. No.: B295898
M. Wt: 261.34 g/mol
InChI Key: WPINUAOBDGBWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an isopropyl group, a methyl group, and a thiadiazole ring attached to a benzamide core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Benzamide Core: The thiadiazole derivative is then reacted with an isocyanate to form the benzamide core.

    Introduction of the Isopropyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and reduce production costs. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yl)benzamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the thiadiazole ring and the isopropyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C13H15N3OS/c1-8(2)10-4-6-11(7-5-10)12(17)14-13-16-15-9(3)18-13/h4-8H,1-3H3,(H,14,16,17)

InChI Key

WPINUAOBDGBWMO-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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